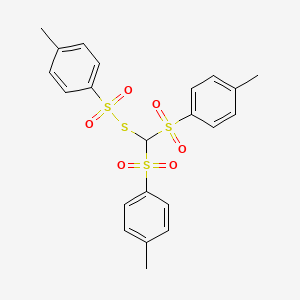

S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate

Description

Properties

CAS No. |

75195-73-2 |

|---|---|

Molecular Formula |

C22H22O6S4 |

Molecular Weight |

510.7 g/mol |

IUPAC Name |

1-methyl-4-[(4-methylphenyl)sulfonyl-(4-methylphenyl)sulfonylsulfanylmethyl]sulfonylbenzene |

InChI |

InChI=1S/C22H22O6S4/c1-16-4-10-19(11-5-16)30(23,24)22(31(25,26)20-12-6-17(2)7-13-20)29-32(27,28)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |

InChI Key |

YDWSRJKLEWDJCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(SS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

General Procedure for Benzyl Thiosulfonates (Adapted from RSC Supplementary Data)

- Reagents : Sodium 4-methylbenzenesulfonothioate (2.0 mmol), benzyl bromide derivatives (3.0 mmol), acetonitrile (10 mL).

- Conditions : The reaction mixture is stirred at room temperature under nitrogen atmosphere for 16 hours.

- Workup : After completion, the reaction is quenched with water (30 mL), extracted with ethyl acetate (3 × 50 mL), washed with brine (2 × 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification : The crude product is purified by flash chromatography on silica gel using 5–15% ethyl acetate in petroleum ether as eluent.

This procedure yields benzyl thiosulfonates such as S-benzyl 4-methylbenzenesulfonothioate with high purity and good yield (e.g., 88% yield for 1ab).

Formation of S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate

- The bis(sulfonyl)methyl moiety is introduced by reacting the sulfonothioate intermediate with additional sulfonyl electrophiles or by oxidative coupling methods.

- Phenylboronic acid-catalyzed tandem construction of S-S and C-S bonds has been reported as an efficient method to synthesize benzyl disulfanylsulfone derivatives, which are structurally related to the target compound.

- The reaction proceeds under mild conditions, typically at room temperature, and avoids harsh oxidants that could degrade sulfonyl groups.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Acetonitrile (CH3CN) | Polar aprotic solvent favors SN2 |

| Temperature | Room temperature (~25 °C) | Mild conditions prevent side reactions |

| Reaction time | 16 hours | Ensures complete conversion |

| Atmosphere | Nitrogen | Prevents oxidation of sensitive groups |

| Workup | Water quench, EtOAc extraction | Standard organic extraction |

| Purification | Flash chromatography | Silica gel, 5–15% EtOAc/petroleum ether |

Analytical Data Supporting Preparation

- Melting Point : 54–56 °C for S-benzyl 4-methylbenzenesulfonothioate intermediate.

- IR Spectroscopy : Characteristic sulfonyl stretching bands at 2372, 2316, 1745, 1712 cm⁻¹.

- NMR Spectroscopy : Aromatic protons appear as doublets and multiplets consistent with para-substituted tolyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks consistent with calculated masses (e.g., m/z 324.1092 for related intermediates).

Summary Table of Key Synthetic Steps

Research Findings and Considerations

- The use of sodium sulfonothioates as nucleophiles in substitution reactions with benzyl bromides is a reliable route to sulfonothioate derivatives.

- Phenylboronic acid catalysis offers a novel and efficient pathway for tandem S-S and C-S bond formation, which is crucial for constructing the bis(sulfonyl)methyl framework.

- Mild reaction conditions and inert atmosphere are critical to prevent oxidation or decomposition of sulfonyl and thioate functionalities.

- Purification by flash chromatography ensures isolation of high-purity compounds suitable for further applications or studies.

Chemical Reactions Analysis

Types of Reactions

S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols and sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiolates.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted sulfonothioates.

Scientific Research Applications

Enzyme Inhibition Studies

Research has indicated that sulfonamide derivatives, including those with the 4-methylphenyl group, exhibit enzyme inhibition properties. These compounds have shown potential as inhibitors for:

- Acetylcholinesterase : Important for Alzheimer's disease treatment, these compounds can enhance cholinergic transmission by inhibiting the breakdown of acetylcholine .

- α-Glucosidase : Inhibitors of this enzyme are significant in managing Type 2 Diabetes Mellitus by delaying carbohydrate absorption .

Case Study : A study synthesized new sulfonamides with benzodioxane moieties, which demonstrated promising inhibitory activity against both acetylcholinesterase and α-glucosidase, suggesting potential therapeutic applications for neurodegenerative diseases and diabetes management .

Synthetic Pathways

The synthesis of S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate typically involves:

- Reaction of 4-Methylbenzenesulfonyl Chloride : This is reacted with suitable amines or alcohols to form sulfonamide derivatives.

- Formation of Methylene Bridge : The sulfonamide derivatives can be further reacted to introduce a methylene bridge, enhancing their biological activity.

This synthetic approach allows for the modification of the compound to optimize its pharmacological properties.

Pharmaceutical Industry

Due to its enzyme inhibition properties, S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate has potential applications in drug formulation:

- Development of Antidiabetic Medications : By modulating glucose metabolism through α-glucosidase inhibition.

- Neuroprotective Agents : As a candidate for treating Alzheimer's disease through acetylcholinesterase inhibition.

Research Insights

Recent studies have highlighted the versatility of sulfonamide derivatives in drug discovery:

- Compounds featuring a benzodioxane moiety have been particularly noted for their broad-spectrum biological activities, including anti-cancer and anti-inflammatory effects .

- The structural modifications of S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate can lead to enhanced efficacy against specific targets in various diseases.

Mechanism of Action

The mechanism of action of S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these thiol groups, leading to the modification of protein function and activity . This interaction is crucial for its applications as a biochemical probe and potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

S-(4-Methylphenyl) 4-methylbenzenesulfonothioate (Compound 2b): A simpler derivative with one Tos sulfonothioate group and a single Tos-substituted methyl group. It lacks the additional Tos group on the central methyl, resulting in lower molecular weight (MW: 306.4 g/mol) and reduced steric hindrance compared to the target compound (estimated MW: ~542.6 g/mol) .

(E)-(2-Phenyl-2-tosylvinyl)(4-methylphenyl)sulfane (3eb) : A vinyl sulfane derivative featuring a Tos group and a sulfane (S-aryl) moiety. Unlike the target compound, it contains a conjugated vinyl-sulfur system, enabling distinct reactivity in cycloaddition or substitution reactions .

Table 1: Structural Comparison

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | 3 Tos, sulfonothioate | ~542.6 | High steric bulk, electron-deficient S |

| S-(4-Methylphenyl) 4-methylbenzenesulfonothioate | 1 Tos, sulfonothioate | 306.4 | Linear structure, moderate reactivity |

| (E)-(2-Phenyl-2-tosylvinyl)(4-methylphenyl)sulfane | Tos, sulfane, vinyl | 342.4 | Conjugated system, planar geometry |

Physicochemical Properties

- Stability : Increased Tos substitution enhances thermal and oxidative stability due to electron-withdrawing effects, making it suitable for high-temperature reactions.

Biological Activity

S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate, a compound with the molecular formula , exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Weight : 462.66 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 337.8 ± 11.0 °C

- Melting Point : 57 °C

- LogP : 5.37 (indicating high lipophilicity) .

The biological activity of S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research has shown that compounds with sulfonyl groups can exhibit antibacterial and antifungal properties. The sulfonyl moiety is known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

- Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, mitigating oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

A study conducted on various sulfonamide derivatives revealed that S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate | 32 | E. coli, Staphylococcus aureus |

| Control (Penicillin) | 8 | Staphylococcus aureus |

Cytotoxicity Assays

The cytotoxic effects were evaluated using various cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Normal fibroblasts | >100 |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate, and how is reaction progress monitored?

- Methodological Answer : The compound is synthesized via sulfonylation of a thiol intermediate using 4-methylbenzenesulfonyl chloride derivatives. Key steps include:

- Sequential sulfonylation of a methylthiol group with bis(4-methylphenyl)sulfonyl chloride under anhydrous conditions .

- Reaction monitoring via thin-layer chromatography (TLC) and in-situ Fourier-transform infrared (FTIR) spectroscopy to track sulfonyl group incorporation.

- Final purification via recrystallization from ethanol or column chromatography using silica gel.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as multiplets (δ 7.20–7.41 ppm), with methyl groups at δ 2.32–2.37 ppm. Distinct splitting patterns confirm sulfonothioate symmetry .

- FTIR : Strong S=O stretches (~1350 cm⁻¹) and C-S vibrations (~700 cm⁻¹) validate the sulfonothioate backbone .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) align with the calculated molecular weight (e.g., m/z 476.08 for C₂₁H₂₂O₆S₃) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data to identify outliers.

- Step 2 : Investigate solvent effects (e.g., DMSO-d6 vs. CDCl₃) and conformational flexibility using variable-temperature NMR .

- Step 3 : Validate computational models by synthesizing analogues with isotopic labeling (e.g., deuterated methyl groups) to isolate electronic effects .

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can SHELX software mitigate these issues?

- Methodological Answer :

- Challenges :

- Twinning : Common in sulfonothioates due to pseudo-symmetry. Use the TWIN/BASF commands in SHELXL to refine twinned domains .

- Disorder : Methyl groups may exhibit rotational disorder. Apply restraints (e.g., DFIX, SIMU) to model plausible conformations .

- Workflow :

- Data collection at low temperature (100 K) to reduce thermal motion.

- Structure solution via dual-space algorithms (SHELXT) followed by refinement (SHELXL) with anisotropic displacement parameters .

Q. How does the sulfonothioate group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The sulfonothioate group acts as a leaving group due to resonance stabilization of the departing sulfur-oxygen anion.

- Experimental Design :

- React with Grignard reagents (e.g., MeMgBr) in THF at −78°C to track substitution products via LC-MS.

- Compare reaction rates with sulfonate analogues to quantify leaving-group efficacy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Hypothesis Testing :

- Solubility Testing : Conduct parallel experiments in DMSO, ethanol, and hexane under controlled humidity (to prevent hydrolysis).

- Structural Analysis : Use X-ray crystallography to identify hydrogen-bonding networks that may enhance solubility in polar solvents .

- Resolution : Contradictions may arise from residual moisture or impurities; use Karl Fischer titration to quantify water content in solvents .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.